N2,N2-Diethylpyrimidine-2,5-diamine

Description

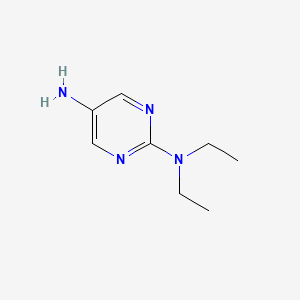

N2,N2-Diethylpyrimidine-2,5-diamine is a pyrimidine derivative featuring two ethyl groups at the N2 positions and amine groups at the 2 and 5 positions of the heterocyclic ring. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their structural resemblance to nucleic acid bases and tunable electronic properties.

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-N,2-N-diethylpyrimidine-2,5-diamine |

InChI |

InChI=1S/C8H14N4/c1-3-12(4-2)8-10-5-7(9)6-11-8/h5-6H,3-4,9H2,1-2H3 |

InChI Key |

PBPMMSYJKWMSJI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Diethylpyrimidine-2,5-diamine typically involves the reaction of 2-chloro-5-nitropyrimidine with diethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Catalyst: Palladium on carbon (Pd/C) for the reduction step

Reducing Agent: Hydrogen gas or other suitable reducing agents

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Diethylpyrimidine-2,5-diamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form derivatives with different degrees of hydrogenation.

Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2,N2-Diethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N2,N2-Dimethylpyrimidine-2,5-diamine

- Molecular Formula : C₆H₁₀N₄ (vs. C₈H₁₄N₄ for the diethyl analog, inferred).

- Molecular Weight : 138.17 g/mol (vs. ~166.25 g/mol for diethyl, estimated).

- Hazard Profile :

- Applications : Used in organic synthesis and as a precursor for heterocyclic compounds. Its smaller methyl groups may enhance solubility in polar solvents compared to bulkier ethyl substituents.

Diiodopyrimidine-2,5-diamine

- Molecular Formula : C₄H₄I₂N₄ (estimated from ).

- Molecular Weight : 361.91 g/mol.

- Higher lipophilicity compared to ethyl/methyl analogs, influencing bioavailability and membrane permeability.

- Applications : Likely used in heavy-atom derivatization for X-ray crystallography or as a halogenated intermediate in pharmaceuticals.

N2,N2-Diethylpyridine-2,5-diamine (Pyridine Analog)

- Structural Similarity : 0.94 similarity to the target pyrimidine compound ().

- Key Differences :

- Pyridine (one nitrogen in the ring) vs. pyrimidine (two nitrogens), altering electronic properties and hydrogen-bonding capacity.

- Ethyl groups may confer greater steric hindrance and hydrophobicity compared to methyl analogs.

Comparative Data Table

Research Findings and Implications

Iodine substituents (as in diiodopyrimidine) introduce significant molecular weight and electronegativity, useful in radiopharmaceuticals or as crystallography aids.

Synthetic Pathways :

- Pyrimidine diamines are often synthesized via nucleophilic substitution or cyclization reactions (e.g., thermal cyclization at 200–210°C, as in ).

- Ethyl/methyl groups may be introduced via alkylation of primary amines under basic conditions.

Safety Considerations :

- Methyl-substituted analogs exhibit moderate toxicity (skin/eye irritation), suggesting that diethyl derivatives may require similar precautions despite lacking explicit hazard data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.